An In-depth Technical Guide to 6-Oxaspiro[2.5]octane-1-carbohydrazide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 6-Oxaspiro[2.5]octane-1-carbohydrazide: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Oxaspiro[2.5]octane-1-carbohydrazide, a unique spirocyclic molecule with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, predictive physicochemical properties, a robust synthesis protocol, and a discussion of its potential as a novel scaffold in modern pharmacology.
Introduction: The Significance of Three-Dimensionality in Drug Design
In the landscape of drug discovery, there is a pronounced shift towards molecules that possess greater three-dimensionality.[1][2] Flat, aromatic structures, while historically significant, often suffer from limitations in selectivity and can present unfavorable physicochemical properties. Spirocycles, which feature two rings connected by a single common atom, offer a compelling solution by introducing inherent, rigid three-dimensionality.[1][2] This structural feature allows for more precise and novel interactions with biological targets.
The 6-Oxaspiro[2.5]octane core, combining a cyclopropane, an epoxide, and a cyclohexane ring system, is a fascinating scaffold. The incorporation of a carbohydrazide functional group further enhances its potential. Hydrazides are versatile functional groups known to act as key pharmacophores and are instrumental in forming a variety of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide will explore the convergence of these two structural motifs in the target molecule, 6-Oxaspiro[2.5]octane-1-carbohydrazide.
Chemical Structure and Core Properties
6-Oxaspiro[2.5]octane-1-carbohydrazide (CAS No. 1864507-79-8) is a spirocyclic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring via a spiro-carbon.[6] The carbohydrazide moiety is attached to the cyclopropane ring portion of the spiro-system.
Caption: Chemical structure of 6-Oxaspiro[2.5]octane-1-carbohydrazide.
The structure's key features include:
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A Spirocyclic Core: The fusion of the cyclohexane and oxirane rings creates a rigid, three-dimensional conformation. Conformational analysis of the parent 1-oxaspiro[2.5]octane system has been investigated using NMR spectroscopy.[7][8]
-
An Epoxide Ring: This strained three-membered ring is a versatile synthetic handle and a known pharmacophore in its own right, often involved in covalent interactions with biological targets.[9][10][11]
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A Carbohydrazide Moiety: This functional group (-CONHNH₂) is a bioisostere of a carboxylic acid but with distinct hydrogen bonding capabilities and chemical reactivity, making it a valuable component in medicinal chemistry.[3]
Predicted Physicochemical Properties
While extensive experimental data for 6-Oxaspiro[2.5]octane-1-carbohydrazide is not publicly available, we can infer its properties from its precursor, 6-Oxaspiro[2.5]octane-1-carboxylic acid, and related structures.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1864507-79-8 | BLDpharm[6] |
| Molecular Formula | C₈H₁₄N₂O₂ | Derived from structure |
| Molecular Weight | 170.21 g/mol | Calculated from formula |
| Physical Form | Likely a white to off-white solid | Based on the carboxylic acid precursor[12] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General property of hydrazides |
| Storage | Store sealed in a dry, refrigerated environment (2-8°C) | Recommended for its carboxylic acid precursor[12] |
Synthesis and Experimental Protocols
The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide is most logically achieved from its corresponding carboxylic acid or ester derivative. The standard and most reliable method for converting an ester to a hydrazide is through hydrazinolysis.[3]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Protocol: Synthesis via Hydrazinolysis
This protocol is based on established methods for hydrazide synthesis from esters.[3]
Materials:
-
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (Starting Material)
-
Hydrazine hydrate (N₂H₄·H₂O), >98%
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 to 10.0 eq) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-12 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.
-
-
Reaction Monitoring: Periodically monitor the reaction's progress by TLC, using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the purified solid under vacuum to yield 6-Oxaspiro[2.5]octane-1-carbohydrazide.
Self-Validating System:
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. The spectra are expected to be complex due to the rigid spirocyclic system but should show characteristic peaks for the -NH and -NH₂ protons of the hydrazide group.[8]
-
FT-IR Spectroscopy: To verify the presence of key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (170.21 g/mol ).
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Potential Applications in Drug Development
The unique structural combination of a spiro-epoxide and a carbohydrazide moiety suggests several promising avenues for research and application.
-
Scaffold for Combinatorial Chemistry: The hydrazide group is a versatile handle for creating larger, more complex molecules. It can be readily reacted with aldehydes and ketones to form hydrazones, or used in the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.[3]
-
Anticancer Agents: Spiro-epoxide-containing natural products have demonstrated cytotoxic and antineoplastic activities.[9][10] The epoxide can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins, a mechanism employed by numerous approved drugs.
-
Metabolic Disease Therapeutics: Analogs of the target molecule, specifically 6-azaspiro[2.5]octane derivatives, have been successfully developed as potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a key target for the treatment of type 2 diabetes and obesity.[13] This suggests that the oxaspiro[2.5]octane core could serve as a valuable scaffold for exploring new agonists for this important receptor class.
-
Enzyme Inhibitors: The oxaspiro[2.5]octane core has been investigated for its potential as an inhibitor of methionine aminopeptidase 2 (MetAP-2), a target for anti-obesity and anti-angiogenic therapies.[14]
Conclusion
6-Oxaspiro[2.5]octane-1-carbohydrazide represents a novel and intriguing chemical entity at the intersection of three-dimensional scaffolds and versatile pharmacophores. While direct biological data is scarce, its structural components point towards significant potential in medicinal chemistry. The synthetic route presented here is robust and based on well-established chemical principles, providing a clear path for researchers to access this compound for further investigation. As the demand for novel, selective, and potent therapeutics continues to grow, exploring unique chemical spaces defined by molecules like 6-Oxaspiro[2.5]octane-1-carbohydrazide will be crucial for the future of drug discovery.
References
- Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. SHURA.
- Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. PubMed.
- Biologically active natural spirocyclic compounds. ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
- Synthesis and Reactions of Sulphone Hydrazides. Scholarly.
- Estrone derived steroidal diepoxide: biologically active compound and precursor of a stable steroidal A,B-spiro system. PubMed.
- 6-Propyl-1-oxaspiro[2.5]octane | C10H18O | CID 62773899. PubChem.
- Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Properties. EPA.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
- 6-Oxaspiro[2.5]octane-1-carboxylic acid | 909406-73-1. Merck.
- Epoxides containing natural products and biological activities. ResearchGate.
- 6-Oxaspiro 2.5 octane-1-carboxylic acid CAS 909406-73-1. Sigma-Aldrich.
- 1864507-79-8|6-Oxaspiro[2.5]octane-1-carbohydrazide. BLDpharm.
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. Sigma-Aldrich.
- 6-Azaspiro[2.5]octane-1-ethanol Properties. EPA.
- 1-Oxaspiro[2.5]octane | C7H12O | CID 9100. PubChem.
- CAS 185-70-6: 1-Oxaspiro[2.5]octane. CymitQuimica.
- Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
- 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
- Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. ResearchGate.
- Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect.
- 909406-73-1|6-Oxaspiro[2.5]octane-1-carboxylic acid. BLDpharm.
- 6.3.2 Spectroscopy MS. Physics & Maths Tutor.
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
Sources
- 1. Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. 1864507-79-8|6-Oxaspiro[2.5]octane-1-carbohydrazide|BLD Pharm [bldpharm.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrone derived steroidal diepoxide: biologically active compound and precursor of a stable steroidal A,B-spiro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Oxaspiro[2.5]octane-1-carboxylic acid | 909406-73-1 [sigmaaldrich.com]
- 13. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
